molecular formula C19H17NO2 B1473714 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine CAS No. 1781241-46-0

4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine

Cat. No. B1473714
CAS RN: 1781241-46-0
M. Wt: 291.3 g/mol
InChI Key: ZKRSSJOTYXKOPQ-UHFFFAOYSA-N
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Description

The compound “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” likely belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a pyridine ring substituted with a phenyl ring and two methoxy groups . The exact structure would depend on the positions of these substituents on the pyridine ring .


Chemical Reactions Analysis

Phenylpyridines can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The reactivity of “this compound” would depend on the positions of the substituents on the pyridine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .

Scientific Research Applications

Geometric Analysis and Electronic Structure

  • The methoxy group in compounds like 4-(4-Methoxyphenyl)-2,6-diphenylpyridine significantly influences the geometry of the benzene ring. Crystal and molecular structure studies supported by Ab Initio Calculations have shown that the methoxy group interacts strongly with the ring via the resonance effect, leading to significant deformations of the exo-cyclic bond angles. This interaction also induces a more double character of certain bonds, favoring one Kekule structure (Krygowski et al., 1994).

Corrosion Inhibition

  • Pyridine derivatives, including those similar to 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine, have been found effective as corrosion inhibitors for mild steel in hydrochloric acid. Experimental studies combined with quantum chemical analysis revealed these compounds' protective film formation and adsorption properties on mild steel surfaces (Ansari et al., 2015).

Material Synthesis and Redox Properties

  • The synthesis of complex materials, such as diphosphene carrying a sterically protecting group with a reversible redox site, has been achieved using derivatives of this compound. This has enabled the construction of novel redox systems combining diphosphene and triarylamine units (Tsuji et al., 1999).

Photophysical Properties and Metal Complexes

  • Studies have explored the photophysical properties and redox behavior of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-Bipyridines, where derivatives of this compound play a crucial role. These studies focus on how different substituents influence the complexes' luminescence and electronic properties (Neve et al., 1999).

Luminescent Materials

  • The synthesis of luminescent materials featuring bent-core structures has been achieved using derivatives of this compound. Such compounds exhibit promising liquid crystalline behavior and photo-physical properties, making them suitable for various applications, including display technologies (Ahipa et al., 2014).

Zinc Ion Detection

  • Derivatives of this compound have been utilized for the selective and sensitive ratiometric fluorescence quantification of zinc ions. This approach is significant in bioanalytical chemistry due to zinc's essential role in biological processes (Liang & Rao, 2017).

Mechanism of Action

The mechanism of action of “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards of “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. Its toxicity would depend on its biological activity .

Future Directions

The future directions for the study of “4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine” would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

4-methoxy-2-(4-methoxyphenyl)-6-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-21-16-10-8-15(9-11-16)19-13-17(22-2)12-18(20-19)14-6-4-3-5-7-14/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRSSJOTYXKOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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